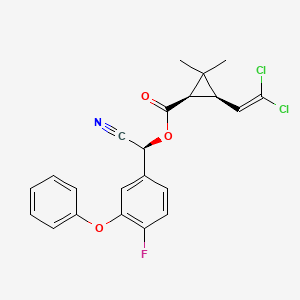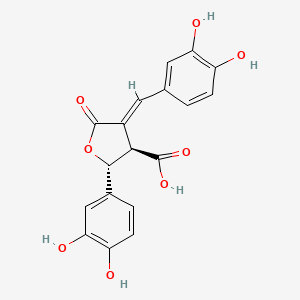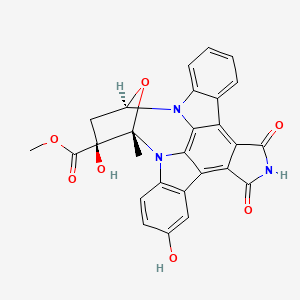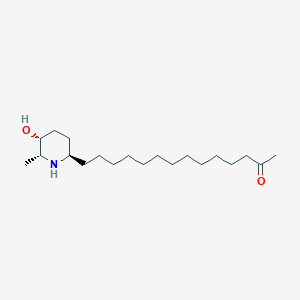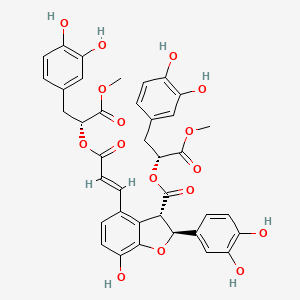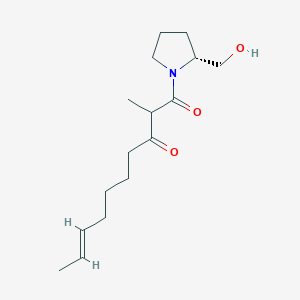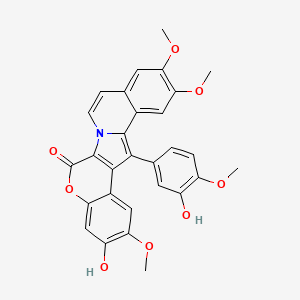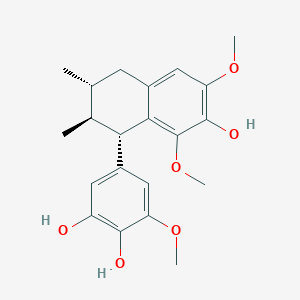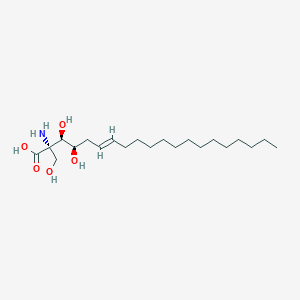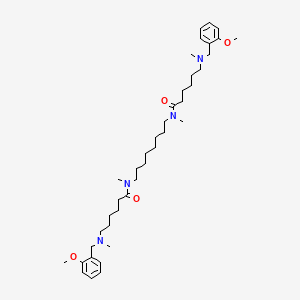
Broussonetine J
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Broussonetine J is a natural product found in Broussonetia papyrifera and Broussonetia kazinoki with data available.
Aplicaciones Científicas De Investigación
Total Synthesis and Glycosidase Inhibition
- Broussonetine J has been synthesized successfully and is a potent inhibitor of β-glucosidase and α-glucosidase, indicating its potential application in managing disorders related to these enzymes (Zhao et al., 2013).
Constituents and Isolation
- As a pyrrolidinyl piperidine alkaloid, broussonetine J was isolated from Broussonetia kazinoki, revealing its natural occurrence and potential as a bioactive compound (Shibano et al., 1998).
Biosynthesis
- Research on the biosynthesis of broussonetines, including broussonetine J, shows that they are biosynthesized through routes similar to those of sphingosine and phytosphingosine, providing insights into their metabolic pathways (Shibano et al., 2001).
Glycosidase Inhibition in Analogues
- Studies on broussonetine analogues have demonstrated their potential as selective and potent inhibitors of glycosidases, such as β-galactosidase and α-glucosidase, highlighting their therapeutic potential in related diseases (Song et al., 2016).
Propiedades
Nombre del producto |
Broussonetine J |
|---|---|
Fórmula molecular |
C22H40N2O7 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
1-[(2R)-2-[(1S,2S)-8-[(2R,3R,4R,5R)-1-acetyl-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,2-dihydroxyoctyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C22H40N2O7/c1-14(26)23-12-8-7-9-16(23)20(29)19(28)11-6-4-3-5-10-17-21(30)22(31)18(13-25)24(17)15(2)27/h16-22,25,28-31H,3-13H2,1-2H3/t16-,17-,18-,19+,20+,21-,22-/m1/s1 |
Clave InChI |
YIEPZDPKKNJALX-OWLUANBVSA-N |
SMILES isomérico |
CC(=O)N1CCCC[C@@H]1[C@@H]([C@H](CCCCCC[C@@H]2[C@H]([C@@H]([C@H](N2C(=O)C)CO)O)O)O)O |
SMILES canónico |
CC(=O)N1CCCCC1C(C(CCCCCCC2C(C(C(N2C(=O)C)CO)O)O)O)O |
Sinónimos |
broussonetine J |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



